Superior Human CaSR Potency of Calindol Versus Reference Calcimimetic NPS R-568
In direct head-to-head comparison under identical experimental conditions, calindol (EC50 = 0.31 μM) demonstrated 1.6-fold greater potency than the reference calcimimetic NPS R-568 (EC50 = 0.50 μM) in enhancing Ca2+-induced inositol phosphate (IP) accumulation at the human CaSR [1].
| Evidence Dimension | EC50 for enhancement of Ca2+-induced IP accumulation at human CaSR |
|---|---|
| Target Compound Data | 0.31 μM |
| Comparator Or Baseline | NPS R-568: 0.50 μM |
| Quantified Difference | 1.6-fold lower EC50 (higher potency) |
| Conditions | Human CaSR-expressing cells; IP accumulation assay; 2 mM extracellular Ca2+ |
Why This Matters
This quantitative potency advantage positions calindol as a more sensitive probe for detecting CaSR-mediated signaling events at lower compound concentrations, reducing potential off-target effects in experimental systems.
- [1] Kessler, A., Faure, H., Petrel, C., Ruat, M., Dauban, P., & Dodd, R. H. (2004). N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor. Bioorganic & Medicinal Chemistry Letters, 14(12), 3345-3349. View Source
